Diphenyl 1-phenylbut-1-en-1-yl phosphate
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Overview
Description
Diphenyl 1-phenylbut-1-en-1-yl phosphate is an organic compound characterized by its unique structure, which includes a phosphate group attached to a phenylbutenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 1-phenylbut-1-en-1-yl phosphate typically involves the reaction of phenylbutenyl alcohol with diphenyl chlorophosphate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Phenylbutenyl alcohol+Diphenyl chlorophosphate→Diphenyl 1-phenylbut-1-en-1-yl phosphate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenyl 1-phenylbut-1-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl phosphate derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
Diphenyl 1-phenylbut-1-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diphenyl 1-phenylbut-1-en-1-yl phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This interaction can modulate various biochemical processes, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
- Diphenyl phosphate
- Triphenyl phosphate
- Phenylbutenyl phosphate
Comparison: Diphenyl 1-phenylbut-1-en-1-yl phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Biological Activity
Diphenyl 1-phenylbut-1-en-1-yl phosphate (DPP) is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Inhibition of Protein Phosphatases
One of the primary mechanisms through which DPP exhibits biological activity is the inhibition of protein phosphatases. Protein phosphatases are crucial enzymes involved in various signaling pathways, including those related to cell growth and differentiation. The inhibition of these enzymes can lead to altered cellular signaling, potentially resulting in therapeutic effects against certain diseases.
Antitumor Activity
Research has indicated that compounds structurally similar to DPP may exhibit antitumor properties by selectively inhibiting specific protein phosphatases involved in cancer cell proliferation. For instance, fostriecin, a known protein phosphatase inhibitor, has shown potent cytotoxic effects against various cancer cell lines .
Study on Anticancer Properties
A study published in Preprints highlighted the synthesis of novel phosphate compounds and their evaluation for anticancer activity. DPP analogs were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The results suggested that the presence of the phosphate group is critical for enhancing the biological activity of these compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on phosphate-containing compounds indicate that specific modifications to the phenyl rings and the alkene linkage can significantly affect their biological potency. For instance, variations in substituents on the phenyl groups have been shown to alter the inhibitory effects on protein phosphatases .
Comparative Biological Activity Table
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antitumor activity | Inhibition of protein phosphatases |
Fostriecin | Cytotoxicity against cancer cells | Selective inhibition of PP2A |
Calyculin A | Potent inhibitor of PP1 and PP2A | Disruption of cellular signaling |
Properties
CAS No. |
922186-06-9 |
---|---|
Molecular Formula |
C22H21O4P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diphenyl 1-phenylbut-1-enyl phosphate |
InChI |
InChI=1S/C22H21O4P/c1-2-12-22(19-13-6-3-7-14-19)26-27(23,24-20-15-8-4-9-16-20)25-21-17-10-5-11-18-21/h3-18H,2H2,1H3 |
InChI Key |
DUGRUYIDSCPHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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